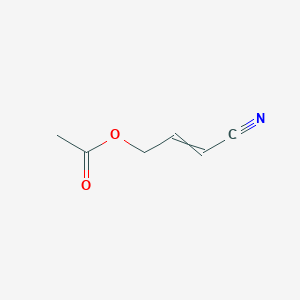
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitrile group attached to a cyclohexene ring. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile typically involves the fluorination of cyclohexene derivatives. One common method is the direct fluorination of cyclohexene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Fluorinated amines or thiols.
Addition: Halogenated cyclohexanes.
Oxidation/Reduction: Amines or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is largely dependent on its chemical structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the molecule, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene-1-carbonitrile
- 2,3,3,4,4,5,5,6,6-Nonafluorocyclohexane-1-carbonitrile
Uniqueness
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is unique due to the specific arrangement of fluorine atoms and the presence of a double bond in the cyclohexene ring. This structure imparts distinct chemical properties, such as increased reactivity in addition reactions and enhanced stability in various chemical environments.
Eigenschaften
CAS-Nummer |
90408-45-0 |
|---|---|
Molekularformel |
C7F9N |
Molekulargewicht |
269.07 g/mol |
IUPAC-Name |
2,3,3,4,4,5,5,6,6-nonafluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7F9N/c8-3-2(1-17)4(9,10)6(13,14)7(15,16)5(3,11)12 |
InChI-Schlüssel |
JKPUXUPVYPYSJO-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
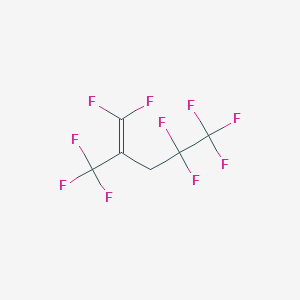
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
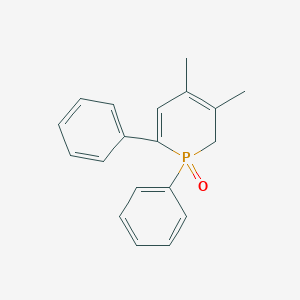
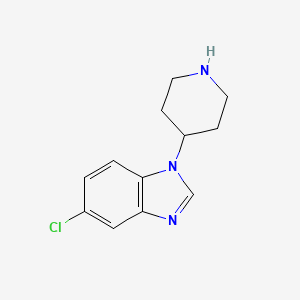
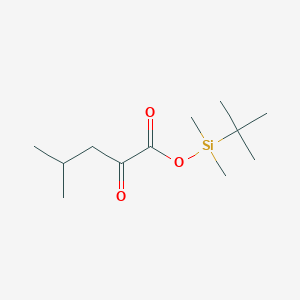
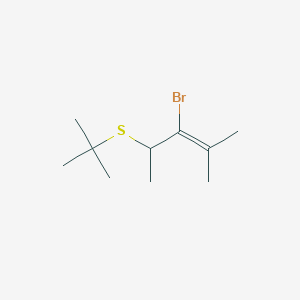
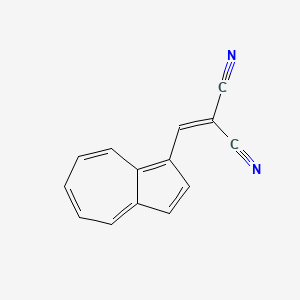
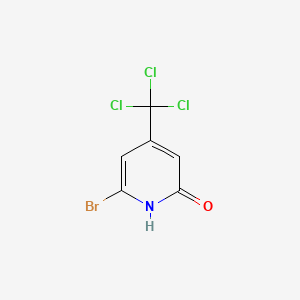
methanone](/img/structure/B14365627.png)
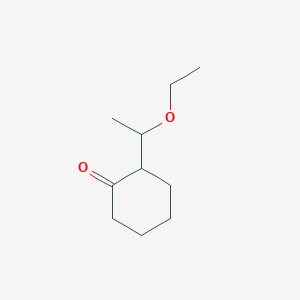

![[(2S,3R)-3-Hexyloxiran-2-yl]methanol](/img/structure/B14365648.png)
